molecular formula C17H21N3O3S B2972078 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034462-62-7

3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2972078
CAS No.: 2034462-62-7
M. Wt: 347.43
InChI Key: LEMWGGWOLCMTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a synthetic compound of high interest in medicinal chemistry, featuring a hybrid architecture that combines a 1,2,4-oxadiazole heterocycle with a tetrahydro-2H-pyran ring and a phenylthioether chain. The 1,2,4-oxadiazole moiety is a privileged scaffold in drug discovery, valued for its role as a bioisostere for ester and amide functional groups. This characteristic can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocycle is found in several commercially available drugs and has been associated with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects, acting through mechanisms such as enzyme inhibition (e.g., HDAC, COX) and receptor modulation . The tetrahydro-2H-pyran (THP) component is a saturated, oxygen-containing ring that often contributes favorably to a molecule's solubility and conformational profile, making it a common feature in pharmacologically active agents. The integration of the phenylthioether chain further diversifies the molecular structure, potentially enabling interactions with various biological targets. Researchers can leverage this complex molecule as a key intermediate or a novel chemical probe for developing new therapeutic agents, particularly in hit-to-lead optimization campaigns where modulating stability and target engagement is critical. Its structure offers opportunities for further synthetic elaboration to explore structure-activity relationships.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-23-16)13-6-9-22-10-7-13/h1-5,13H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMWGGWOLCMTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H21N3O3S, and it has a molecular weight of 347.43 g/mol. This compound is characterized by the presence of a phenylthio group and an oxadiazole moiety, which are known to impart various pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluating the antibacterial activity of oxadiazole derivatives demonstrated that compounds with similar structures showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, the oxadiazole ring is known for its broad-spectrum antimicrobial properties, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarity to other known ALK5 inhibitors. ALK5 (activin-like kinase 5) plays a critical role in tumorigenesis and fibrosis. Compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models . For instance, related compounds have been reported to inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity .

Case Study: Antimicrobial Efficacy

In a study on the synthesis of 1,3,4-oxadiazole derivatives, several compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, demonstrating the potential of oxadiazole-containing compounds in treating bacterial infections .

Compound IDBacterial StrainMIC (µg/mL)
11S. aureus12.5
13E. coli25
15P. aeruginosa50

Case Study: Anticancer Properties

Research on related pyrazole derivatives has shown that they can effectively inhibit ALK5 activity and reduce tumor growth in vivo. A specific derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg .

Scientific Research Applications

Scientific Research Applications of 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

This compound is a compound with significant interest in medicinal chemistry, with the molecular formula C17H21N3O3S and a molecular weight of 347.43. Interest in this compound arises from its potential biological activities, stemming from the presence of a phenylthio group and an oxadiazole moiety, known to impart diverse pharmacological properties.

Biological Activities Overview

Compounds similar in structure to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Oxadiazole derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is known for its broad-spectrum antimicrobial properties, making it a promising structure for developing new antibiotics.

Case Study: Antimicrobial Efficacy
In a study evaluating the antibacterial activity of oxadiazole derivatives, several compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, demonstrating the potential of oxadiazole-containing compounds in treating bacterial infections. The table below shows a summary of this study.

Compound IDBacterial StrainMIC (µg/mL)
11S. aureus12.5
13E. coli25
15P. aeruginosa50

Anticancer Activity

This compound may have potential as an anticancer agent due to its structural similarity to known ALK5 inhibitors. ALK5 (activin-like kinase 5) plays a critical role in tumorigenesis and fibrosis. Compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models. Related compounds have been reported to inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity.

Case Study: Anticancer Properties
Research on related pyrazole derivatives has shown that they can effectively inhibit ALK5 activity and reduce tumor growth in vivo. A specific derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg.

Acetylcholinesterase Inhibition

This compound and related compounds may act as acetylcholinesterase inhibitors.

  • Target of action: Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of neurons. Inhibiting this enzyme can increase the concentration of acetylcholine, which may be beneficial in conditions like Alzheimer’s disease.
  • Mode of action: 1,2,4-oxadiazole derivatives as acetylcholinesterase inhibitors would work by binding to the active site of the enzyme, preventing it from breaking down acetylcholine.
  • Biochemical pathways: As an acetylcholinesterase inhibitor, it would affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft.
  • Result of action: As an acetylcholinesterase inhibitor, it could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving neuronal communication.

Synthesis and Green Chemistry

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
  • CAS No.: 2034462-62-7
  • Molecular Formula : C₁₇H₂₁N₃O₃S
  • Molecular Weight : 347.4 g/mol
  • Structural Features :
    • A 1,2,4-oxadiazole core substituted with a tetrahydro-2H-pyran-4-yl group at position 2.
    • A propanamide chain linked to the oxadiazole via a methyl group.
    • A phenylthio (S-phenyl) moiety at the terminal propanamide position .

Key Properties :

  • Solubility : Predicted moderate lipophilicity due to the phenylthio group and tetrahydro-2H-pyran-4-yl substituent.
  • Synthetic Relevance : The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and hydrogen-bonding capabilities.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogs identified in the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound Potential Implications
Target Compound C₁₇H₂₁N₃O₃S 347.4 - 3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole
- Phenylthio propanamide
Reference Balanced lipophilicity; potential CNS permeability due to tetrahydro-2H-pyran-4-yl.
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide C₁₆H₁₈N₆O₂ 342.2 - 3-Isopropyl-1,2,4-oxadiazole
- Pyrimidin-2-amine-linked propanamide
Oxadiazole substituent (isopropyl vs. tetrahydro-2H-pyran-4-yl) Increased steric bulk may reduce membrane permeability.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375.4 - 1,3,4-Oxadiazole isomer
- Thiazolylmethyl sulfanyl group
Oxadiazole isomer (1,3,4 vs. 1,2,4)
- Sulfanyl vs. phenylthio
Altered electronic properties; possible reduced metabolic stability.
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine (6) C₁₇H₂₁N₅O₃ 359.4 - Tetrahydro-2H-pyran-4-yloxy group
- Pyridinylamine linkage
Oxadiazole substituent (pyridinyl vs. tetrahydro-2H-pyran-4-yl) Enhanced solubility due to pyridinyl oxygen; altered target engagement.
3-(3-Chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide C₁₇H₂₀ClN₃O₃ 349.8 - 3-Chlorophenyl group Phenylthio replaced with chlorophenyl Increased electron-withdrawing effects; potential for altered reactivity/binding.
N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide C₁₉H₂₀N₄O₃S 384.5 - 6-Ethoxypyridin-3-yl substituent Tetrahydro-2H-pyran-4-yl replaced with ethoxypyridinyl Improved solubility due to ethoxy group; possible modulation of pharmacokinetics.

Key Research Findings

Impact of Oxadiazole Isomerism :

  • The 1,2,4-oxadiazole isomer (target compound) generally exhibits greater metabolic stability compared to 1,3,4-oxadiazole derivatives (e.g., compounds 7c–7d in ), as the latter may undergo faster ring-opening reactions under physiological conditions.

Role of Substituents on Pharmacokinetics: The tetrahydro-2H-pyran-4-yl group in the target compound enhances conformational flexibility and may improve blood-brain barrier penetration compared to rigid aromatic substituents (e.g., pyridinyl in ) . Phenylthio vs. Chlorophenyl: The chloro-substituted analog shows a higher molecular weight (349.8 vs.

Biological Activity Trends: Compounds with sulfonyl or sulfanyl groups (e.g., ) exhibit increased polarity, which could reduce cellular uptake but improve solubility.

Limitations and Contradictions in Literature

  • Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound and analogs (e.g., ) are largely unreported, limiting direct comparisons.

Q & A

Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole ring in this compound, and what reaction conditions are critical for optimizing yield?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes. Key steps include:

  • Methodology : Reacting 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with an amine (e.g., 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) under coupling agents like DCC or EDC, followed by thermal cyclization. Yields (~47%) can be improved by optimizing solvent polarity (e.g., THF or DMF) and reaction time .
  • Critical Conditions : Use of dehydrating agents (e.g., POCl₃) for intermediate activation and strict temperature control (reflux at 90°C) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the tetrahydro-2H-pyran-4-yl and phenylthio moieties?

  • NMR Spectroscopy : ¹H-NMR is critical for identifying the tetrahydro-2H-pyran-4-yl group via axial-equatorial proton splitting (δ 3.5–4.5 ppm) and the phenylthio moiety through aromatic proton signals (δ 7.2–7.8 ppm). ¹³C-NMR confirms the oxadiazole ring (C=O at ~165 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., ESI-MS m/z 342.2 [M+H]⁺) and isotopic patterns, ensuring purity .

Q. How can researchers ensure reproducibility in synthesizing the propanamide linker?

  • Standardized Protocols : Use stoichiometric ratios (1:1.2 for acid:amine) and coupling agents (e.g., HATU or EDCI) in anhydrous DCM. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).
  • Purification : Column chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) ensures >95% purity .

Advanced Research Questions

Q. What experimental design principles should guide pharmacological testing of this compound?

  • Split-Plot Designs : Use randomized blocks to account for variables like dosage (main plot) and biological replicates (subplots). For example, test cytotoxicity across four replicates with five cell lines each, measuring IC₅₀ values at 24/48/72-hour intervals .
  • Controls : Include positive (e.g., cisplatin for cytotoxicity) and negative (DMSO vehicle) controls to validate assay robustness.

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole-pyran scaffold and target proteins (e.g., cannabinoid receptors). Prioritize binding poses with hydrogen bonds to residues like Ser383 (CB2 receptor) .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation Workflow :
    • Re-examine docking parameters (e.g., grid size, flexibility of active sites).
    • Perform alanine scanning mutagenesis on predicted binding residues.
    • Use SPR (surface plasmon resonance) to measure binding kinetics experimentally .
  • Case Study : If DFT predicts high affinity but assays show low activity, check compound stability (e.g., metabolic degradation via LC-MS) .

Q. How can structural analogs be designed to improve metabolic stability while retaining activity?

  • SAR Strategies :
    • Replace the phenylthio group with bioisosteres (e.g., 2-thienyl) to reduce CYP450 metabolism.
    • Introduce fluorine atoms at the pyran ring’s 4-position to enhance lipophilicity and blood-brain barrier penetration .
  • In Silico Screening : Use QSAR models trained on oxadiazole derivatives to prioritize analogs with optimal LogP (2.5–3.5) and polar surface area (<90 Ų) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateReaction ConditionsYieldCharacterization (¹H-NMR)
Oxadiazole precursorDMF, POCl₃, 90°C, 2h70%δ 8.2 (s, 1H, oxadiazole-H)
Propanamide linkerEDCI, DCM, rt, 12h65%δ 3.4 (t, 2H, -CH₂-NH-)

Q. Table 2. Comparative Bioactivity of Structural Analogs

AnalogModificationIC₅₀ (μM)Binding Affinity (ΔG, kcal/mol)
Parent compoundNone12.3-8.2
Fluorinated4-F-pyran6.7-9.1
Thienyl variantPhenylthio → Thienyl8.9-8.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.